molecular formula C20H30O3 B1632632 Pterokaurene L3 CAS No. 77658-38-9

Pterokaurene L3

Cat. No.: B1632632
CAS No.: 77658-38-9
M. Wt: 318.4 g/mol
InChI Key: GQFVICMVZLJUEP-ABWGISGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pterokaurene L3 can be synthesized through various chemical reactions involving diterpenoids. One common method involves the extraction of ent-kaurane diterpenoids from the ethanol extract of Wedelia trilobata . The structures of these diterpenoids are elucidated using techniques such as 1H-NMR and 13C-NMR .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. The compound is often stored in powder form at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: Pterokaurene L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various ent-kaurane diterpenoids, such as 3α-tigloyloxy this compound, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, and wedelobatins A and B .

Comparison with Similar Compounds

Pterokaurene L3 is structurally similar to other ent-kaurane diterpenoids, such as 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid and 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid . this compound is unique in its specific bioactivity and potential therapeutic applications. Its ability to inhibit Leishmania pteridine reductase I and promote non-small cell lung cancer proliferation sets it apart from other similar compounds .

Similar Compounds

  • 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid
  • 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid
  • ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid
  • wedelobatins A and B

Properties

IUPAC Name

(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFVICMVZLJUEP-ABWGISGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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